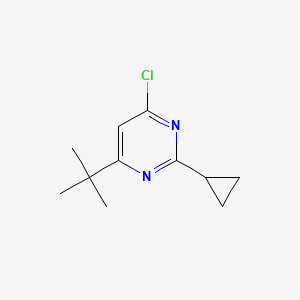
4-(Tert-butyl)-6-chloro-2-cyclopropylpyrimidine
Übersicht
Beschreibung
4-(Tert-butyl)-6-chloro-2-cyclopropylpyrimidine, also known as 4-TCP, is an aromatic heterocyclic organic compound used as a synthetic intermediate in organic synthesis. It has been used in a variety of applications, including the synthesis of pharmaceuticals, pesticides, and dyes. 4-TCP is also a valuable research tool for studying the properties of cyclopropylpyrimidines and their derivatives.
Wissenschaftliche Forschungsanwendungen
Application in Histamine Receptor Ligands
4-(Tert-butyl)-6-chloro-2-cyclopropylpyrimidine and similar compounds have been studied for their role as ligands for the histamine H4 receptor (H4R). Research has shown that these compounds can be optimized for potency, leading to potential applications as anti-inflammatory agents and in pain management (Altenbach et al., 2008).
Interaction with Glycine Esters
Another study explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde (a related compound) with glycine esters. This research revealed the formation of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, opening avenues for the synthesis of potentially biologically active compounds (Zinchenko et al., 2018).
Spiro Compound Synthesis
Research has also been conducted on derivatives of spiro compounds, including those using 4-(tert-butyl)pyrimidine, which demonstrate photo-and thermochromic properties. These findings have implications for material sciences and the development of responsive materials (Komissarov et al., 1997).
Development of Antimicrobial Agents
The synthesis of certain pyridine derivatives, including those with tert-butyl groups, has been explored for their antibacterial activity. Such studies contribute to the ongoing search for new antimicrobial agents (El-Abadelah et al., 1998).
Synthesis of Ruthenium Complexes
4-(Tert-butyl)pyrimidine derivatives have been used in the synthesis of ruthenium complexes. These complexes have potential applications in catalysis and materials science (Rau et al., 2004).
Eigenschaften
IUPAC Name |
4-tert-butyl-6-chloro-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-11(2,3)8-6-9(12)14-10(13-8)7-4-5-7/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURJIRHXTWPMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B1418860.png)
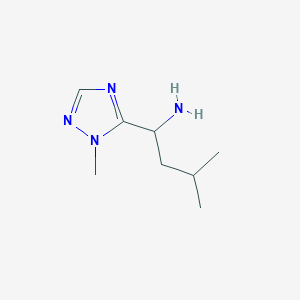
![2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B1418862.png)
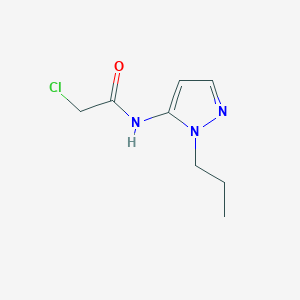
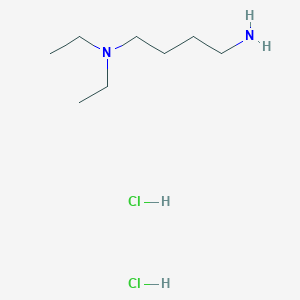
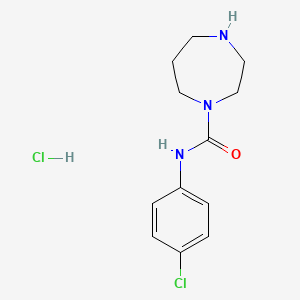
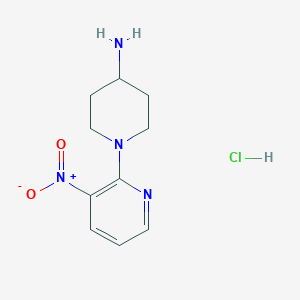
![6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1418868.png)
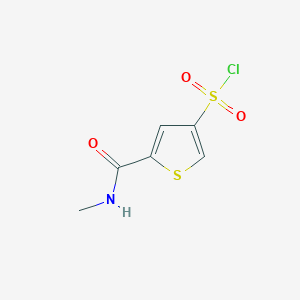
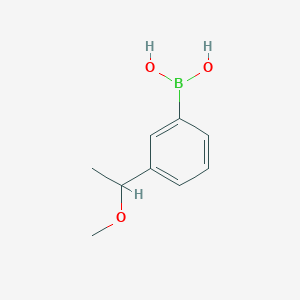
![3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1418875.png)
![1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine](/img/structure/B1418877.png)
![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1418878.png)
![2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B1418881.png)